molecular formula C13H10N2O2S B2436108 N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 887346-11-4

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2436108
CAS No.: 887346-11-4
M. Wt: 258.3
InChI Key: JAQFWTWWMNXZMI-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of organic compounds known as chromenes and thiazoles. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Thiazoles, on the other hand, are known for their antimicrobial and antifungal activities. The combination of these two moieties in a single compound makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-aminothiazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or chromene moiety is substituted with other functional groups. .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the chromene and thiazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual chromene or thiazole derivatives.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQFWTWWMNXZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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